

Spectroscopic Analysis of 4-Chloro-6-nitroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-6-nitroquinazoline

CAS No.: 19815-16-8

Cat. No.: B117968

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound **4-Chloro-6-nitroquinazoline**. This quinazoline derivative is a significant intermediate in the synthesis of various bioactive molecules, particularly in the development of targeted cancer therapies. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry and drug discovery.

Physicochemical Properties

4-Chloro-6-nitroquinazoline presents as a pale yellow solid and is sparingly soluble in water. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₄ ClN ₃ O ₂	[1][2][3]
Molecular Weight	209.59 g/mol	[1][2][3]
Appearance	Pale yellow solid	[2]
Melting Point	Approximately 128 °C	

Spectroscopic Data

The following sections detail the key spectroscopic data for **4-Chloro-6-nitroquinazoline**, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The table below summarizes the characteristic vibrational frequencies observed for **4-Chloro-6-nitroquinazoline**.

Wavenumber (cm ⁻¹)	Assignment
~3100 - 3000	Aromatic C-H stretch
~1620 - 1580	C=N stretching (quinazoline ring)
~1550 - 1500	N-O asymmetric stretching (nitro group)
~1480 - 1450	Aromatic C=C stretching
~1350 - 1320	N-O symmetric stretching (nitro group)
~850 - 800	C-Cl stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While a complete, verified dataset for **4-Chloro-6-nitroquinazoline** is not readily

available in the literature, the expected chemical shifts for the aromatic protons and carbons are presented below based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~9.1 - 9.3	s	H-2
~8.8 - 9.0	d	H-5
~8.5 - 8.7	dd	H-7
~8.0 - 8.2	d	H-8

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~160 - 162	C-4
~155 - 157	C-2
~152 - 154	C-8a
~148 - 150	C-6
~130 - 132	C-7
~128 - 130	C-5
~125 - 127	C-8
~120 - 122	C-4a

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Interpretation
209/211	[M] ⁺ / [M+2] ⁺ molecular ion peak (due to ³⁵ Cl and ³⁷ Cl isotopes)
180	[M-NO] ⁺
163	[M-NO ₂] ⁺
128	[M-NO ₂ -Cl] ⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **4-Chloro-6-nitroquinazoline** are provided below.

Synthesis of 4-Chloro-6-nitroquinazoline

4-Chloro-6-nitroquinazoline is typically synthesized from 4-hydroxy-6-nitroquinazoline.

Materials:

- 4-hydroxy-6-nitroquinazoline
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Toluene
- Anhydrous reaction vessel with a reflux condenser and a drying tube

Procedure:

- In a clean, dry reaction vessel, a mixture of 4-hydroxy-6-nitroquinazoline, an excess of thionyl chloride, and a catalytic amount of DMF is prepared.
- The mixture is heated under reflux with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion of the reaction, the excess thionyl chloride is removed under reduced pressure.
- Toluene is added to the residue and then evaporated to remove any remaining traces of thionyl chloride.
- The crude product is then purified, typically by recrystallization from a suitable solvent, to yield **4-Chloro-6-nitroquinazoline** as a pale yellow solid.

FT-IR Spectroscopy Protocol

Instrument: Fourier-Transform Infrared Spectrometer Sample Preparation:

- A small amount of the solid **4-Chloro-6-nitroquinazoline** sample is finely ground with dry potassium bromide (KBr) in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Data Acquisition:
- A background spectrum of the KBr pellet is recorded.
- The sample pellet is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded in the range of 4000-400 cm^{-1} .

NMR Spectroscopy Protocol

Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher) Sample Preparation:

- Approximately 5-10 mg of **4-Chloro-6-nitroquinazoline** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). Data Acquisition:
- The NMR spectrometer is tuned and shimmed for the specific solvent.

- Both ^1H and ^{13}C NMR spectra are acquired with appropriate pulse sequences and acquisition parameters.

Mass Spectrometry Protocol

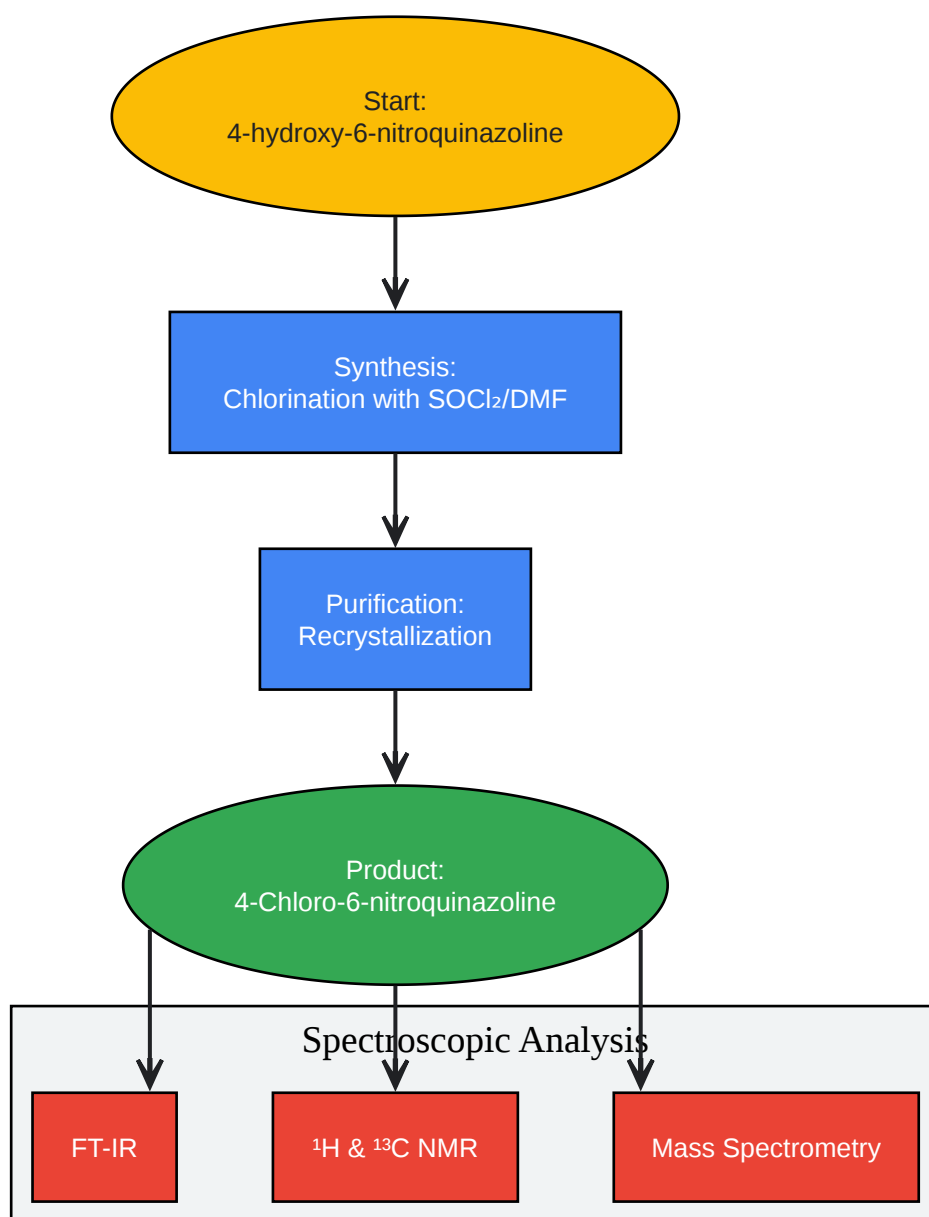
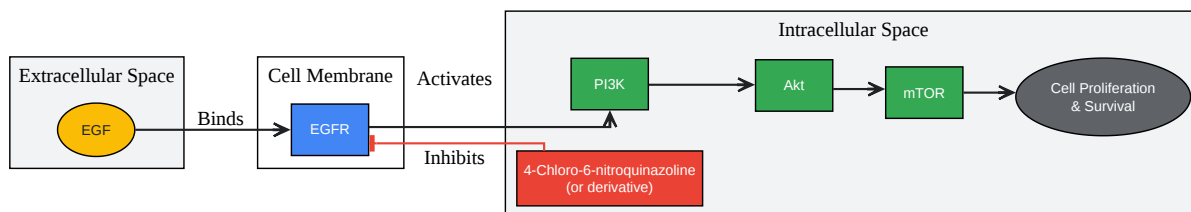
Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI) Sample Preparation:

- A dilute solution of **4-Chloro-6-nitroquinazoline** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). Data Acquisition:
- The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
- The mass spectrum is acquired in the positive ion mode over a suitable mass range to observe the molecular ion and its isotopic pattern.

Signaling Pathway and Experimental Workflow

Quinazoline derivatives are well-known for their role as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell signaling. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for cell proliferation, survival, and angiogenesis.



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References

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- [2. chemimpex.com \[chemimpex.com\]](#)
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